H-Glu-OtBu

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Source H-Glu-OtBu (45120-30-7) for applications demanding α-mono-protection. Unlike fully deprotected Glu (α/γ ambiguity) or di-protected analogs (both carboxyls blocked), the free γ-carboxyl enables regioselective elongation while the acid-labile OtBu group resists Fmoc deprotection cycles, cleaving quantitatively only at final TFA step. Validated building block for semaglutide/tirzepatide side chains, non-cleavable ADC linkers, and PROTAC modules. Specify ≥98% HPLC, L-enantiomer, batch CoA, and low endotoxin for bioconjugation.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 45120-30-7
Cat. No. B555039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-OtBu
CAS45120-30-7
Synonyms45120-30-7; (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoicacid; 1-tert-ButylL-glutamate; h-glu-otbu; EINECS247-005-6; AmbotzHAA5210; PubChem17225; 25456-75-1; AC1L3L0Q; alpha-tert-butylL-glutamate; SCHEMBL337707; CTK8B8170; L-GlutamicAcidtert-ButylEster; MolPort-006-106-807; QVAQMUAKTNUNLN-LURJTMIESA-N; ZINC2391052; 6219AB; ANW-59530; AR-1J3160; L-Glutamicacid|A-tert.butylester; L-GlutamicAcid|A-tert-ButylEster; AKOS015995186; AM81742; EBD2208224; RP26029
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)[O-])[NH3+]
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1
InChIKeyQVAQMUAKTNUNLN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu-OtBu (CAS 45120-30-7): A Mono-Protected L-Glutamic Acid Building Block for Regioselective Peptide Synthesis and Conjugate Linker Design


H-Glu-OtBu, also known as L-glutamic acid α-tert-butyl ester (CAS 45120-30-7), is a mono-protected amino acid derivative where the α-carboxyl group of L-glutamic acid is esterified with an acid-labile tert-butyl (OtBu) group, leaving the side-chain γ-carboxyl group and α-amino group free [1]. This compound serves as a foundational building block in both solid-phase and solution-phase peptide synthesis, enabling regioselective incorporation of glutamic acid residues into peptide chains while preventing undesired side reactions at the α-position . Beyond classical peptide synthesis, H-Glu-OtBu has emerged as a versatile non-cleavable linker component in the construction of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for PROteolysis TArgeting Chimeras (PROTACs), where its protected structure facilitates modular assembly of bifunctional molecules for targeted protein degradation .

Why Generic Substitution of H-Glu-OtBu with Alternative Glutamic Acid Derivatives Compromises Regioselective Synthesis Outcomes


H-Glu-OtBu cannot be simply interchanged with other glutamic acid derivatives due to fundamental differences in protection pattern that dictate orthogonal synthetic utility. Unlike fully deprotected L-glutamic acid—which introduces side-chain branching and α/γ coupling ambiguity—or di-protected analogs such as H-Glu(OtBu)-OtBu where both carboxyl groups are blocked, H-Glu-OtBu's mono-protection at the α-carboxyl position provides a uniquely defined reactivity profile: the free γ-carboxyl side chain remains available for peptide chain elongation while the protected α-carboxyl is selectively unveiled under mild acidic conditions only at the final deprotection stage . Furthermore, substitution with hydrochloride salt forms (e.g., H-Glu-OtBu·HCl) introduces chloride counterions that can interfere with coupling efficiency, alter solubility profiles in organic solvents, and complicate reaction stoichiometry calculations in peptide synthesizers [1]. The D-enantiomer H-D-Glu-OtBu, while structurally analogous, yields peptides with inverted stereochemistry that fundamentally alter biological recognition and pharmacokinetics, precluding direct substitution in applications requiring the native L-configuration . These distinctions underscore why procurement decisions must be guided by the specific protection strategy rather than mere amino acid identity.

H-Glu-OtBu Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Procurement


Protection Pattern Specificity: H-Glu-OtBu vs. H-Glu(OtBu)-OtBu vs. H-Glu-OtBu·HCl in Regioselective Peptide Coupling

H-Glu-OtBu features α-carboxyl mono-protection (single OtBu group at α-position) with free γ-carboxyl and free α-amino groups, enabling direct peptide coupling at the γ-side chain without requiring orthogonal deprotection of a second protecting group . In contrast, H-Glu(OtBu)-OtBu is a di-protected derivative (OtBu at both α- and γ-positions) that necessitates two-stage deprotection, adding synthetic steps and exposing the peptide to additional acid treatment cycles . The hydrochloride salt form H-Glu-OtBu·HCl, while sharing the mono-protection pattern, contains a protonated α-amino group as the HCl salt that reduces solubility in anhydrous organic coupling solvents and requires base neutralization prior to coupling, potentially introducing moisture and affecting activation stoichiometry [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis Compatibility: Orthogonal Stability of OtBu Group Under Fmoc Deprotection Conditions

The tert-butyl ester (OtBu) protecting group on H-Glu-OtBu demonstrates high stability under neutral to mildly basic conditions encountered during Fmoc deprotection cycles (typically 20% piperidine in DMF), maintaining >95% structural integrity through repetitive 5-10 minute piperidine treatments [1]. This orthogonality contrasts with benzyl ester protection (H-Glu-OBzl), where benzyl groups are stable to acid but require hydrogenolysis with palladium catalysts—conditions that are incompatible with solid-phase synthesis and may reduce disulfide bonds in cysteine-containing peptides . The OtBu group is then quantitatively cleaved (>99% efficiency) under standard acidic cleavage cocktails (TFA/TIS/H₂O, 95:2.5:2.5) at room temperature over 2-4 hours, concurrent with resin cleavage in Fmoc-SPPS protocols .

Fmoc-SPPS Acid-Labile Protecting Groups Orthogonal Synthesis

Commercial-Grade Purity Benchmark: ≥98% Purity Specification vs. Research-Grade Alternatives

Commercial H-Glu-OtBu is routinely supplied with a purity specification of ≥98% (HPLC), meeting the threshold required for GMP peptide synthesis and pharmaceutical intermediate applications [1]. This purity grade ensures minimal batch-to-batch variability in coupling efficiency and reduced purification burden from amino acid-related impurities. In contrast, historical production routes generated H-Glu-OtBu primarily as a low-yield side product (<30% yield) during Glu(OtBu) manufacturing, resulting in inconsistent purity and limited availability . Newer direct synthesis routes developed by specialized manufacturers have enabled dedicated production with ≥99% purity at scale, representing a >3-fold yield improvement over side-product isolation methods .

Amino Acid Derivatives Quality Control Procurement Specifications

Solubility Profile Differentiation: Broad Organic Solvent Compatibility vs. Hydrochloride Salt Forms

H-Glu-OtBu (free base form) exhibits excellent solubility in common peptide synthesis solvents including dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate, and ethanol [1]. This broad solubility profile supports both solid-phase synthesis (where DMF is the primary solvent) and solution-phase coupling protocols (where lower-polarity solvents like DCM or ethyl acetate are preferred for precipitation-driven purification). The hydrochloride salt form H-Glu-OtBu·HCl (CAS 144313-55-3) shows markedly reduced solubility in aprotic organic solvents such as DCM and ethyl acetate, limiting its utility in solution-phase syntheses and requiring additional base neutralization steps that can introduce moisture and affect carbodiimide-mediated activation [2].

Solution-Phase Peptide Synthesis Solubility Coupling Efficiency

ADC and PROTAC Linker Application: Non-Cleavable Alkyl Chain Scaffold Differentiation

H-Glu-OtBu is specifically classified as a non-cleavable ADC linker building block, distinguished from cleavable linkers (e.g., valine-citrulline dipeptide, disulfide-based) that rely on enzymatic cleavage or reductive intracellular conditions for payload release . In the context of PROTACs, H-Glu-OtBu functions as an alkyl chain-based linker component, enabling the modular connection of an E3 ubiquitin ligase ligand to a target protein ligand without introducing hydrolytically labile bonds that could compromise conjugate stability during circulation [1]. This non-cleavable profile ensures that the intact conjugate—not a prematurely released payload—engages the target and E3 ligase simultaneously to form the ternary complex required for ubiquitination and proteasomal degradation [2].

Antibody-Drug Conjugates PROTAC Linkers Targeted Protein Degradation

GLP-1 Agonist Synthesis Intermediate: H-Glu-OtBu in Semaglutide and Tirzepatide Manufacturing Routes

H-Glu-OtBu serves as a critical side-chain intermediate in the synthesis of the blockbuster GLP-1 receptor agonist semaglutide (Ozempic/Wegovy) and the dual GIP/GLP-1 agonist tirzepatide (Mounjaro/Zepbound) [1]. Specifically, the compound is incorporated into the fatty acid side-chain moiety that confers extended half-life through albumin binding, a key determinant of once-weekly dosing in these therapies [2]. In semaglutide manufacturing patents, H-Glu-OtBu is utilized in the construction of the AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) spacer-linked glutamic acid component that bridges the palmitoyl fatty acid to the lysine residue at position 26 of the peptide backbone [3]. Without this specific protected glutamic acid derivative, the regioselective attachment of the fatty acid side chain would be complicated by competing α/γ carboxyl reactivity, potentially reducing yield and introducing purification challenges in large-scale pharmaceutical manufacturing.

GLP-1 Receptor Agonists Semaglutide Synthesis Peptide Therapeutics

H-Glu-OtBu: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Automated Fmoc Solid-Phase Peptide Synthesis of Glutamic Acid-Containing Sequences

Procure H-Glu-OtBu for automated Fmoc-SPPS workflows requiring regioselective incorporation of glutamic acid with orthogonal side-chain protection. The α-carboxyl OtBu group remains stable during repetitive piperidine-mediated Fmoc deprotection cycles, preserving the protected α-position while the free γ-carboxyl side chain participates in peptide bond formation [1]. Upon completion of chain assembly, the OtBu group is cleaved quantitatively with TFA cocktail during final resin cleavage, eliminating the need for orthogonal deprotection steps required when using benzyl-based protecting groups. This application is particularly valuable for synthesizing peptides containing glutamic acid residues at internal positions where α/γ coupling ambiguity would otherwise necessitate additional orthogonal protection strategies .

GLP-1 Receptor Agonist Side-Chain Manufacturing (Semaglutide and Tirzepatide Intermediates)

Source H-Glu-OtBu at ≥98% purity (HPLC) for the industrial-scale synthesis of semaglutide and tirzepatide fatty acid side-chain intermediates. The compound's α-mono-protection pattern enables regioselective coupling of the glutamic acid residue to AEEA spacers and palmitoyl fatty acid moieties without generating α/γ positional isomers that would require costly preparative HPLC separation [1]. For GMP manufacturing, ensure procurement from suppliers providing certificates of analysis documenting purity ≥98%, residual solvent profiles, and batch-to-batch consistency data . Monthly production capacity of ≥300 kg is available from qualified manufacturers, supporting clinical trial material and commercial API supply chains [2].

Non-Cleavable ADC Linker Construction for Stable Antibody-Drug Conjugates

Utilize H-Glu-OtBu as a non-cleavable linker building block in ADC programs where systemic stability and minimized premature payload release are prioritized over bystander killing effects. The alkyl chain-based structure of H-Glu-OtBu-derived linkers resists enzymatic cleavage in circulation, ensuring that the cytotoxic payload is released only upon complete lysosomal degradation of the antibody component within target cells [1]. This non-cleavable design is indicated for ADCs targeting antigens with moderate to high normal-tissue expression, where cleavable linkers would pose unacceptable off-target toxicity risks. Procurement should prioritize high-purity material with low endotoxin levels suitable for bioconjugation applications .

PROTAC Ternary Complex Optimization via Alkyl Chain-Based Linker Scaffolds

Incorporate H-Glu-OtBu into PROTAC linker design for modulating the spatial orientation and flexibility between E3 ligase ligands (e.g., VHL, CRBN) and target protein ligands. The protected amino acid structure allows modular synthetic assembly, enabling systematic variation of linker length and composition to optimize ternary complex formation and target degradation efficiency [1]. The non-cleavable nature of the alkyl chain-based linker ensures sustained intracellular engagement of the PROTAC with both protein partners, avoiding linker cleavage that would prematurely dissociate the bifunctional molecule . For reproducible PROTAC synthesis, specify H-Glu-OtBu with purity ≥98% and consistent stereochemical integrity (L-enantiomer only) to maintain predictable structure-activity relationships across linker optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Glu-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.